

R1498: A Technical Guide to its Aurora Kinase Inhibitory Activity

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Compound of Interest

Compound Name: **R1498**

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This technical guide provides an in-depth overview of the Aurora kinase inhibitory activity of **R1498**, a multi-target kinase inhibitor. The information is compiled from publicly available research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction

R1498 is a small molecule kinase inhibitor with demonstrated anti-proliferative and anti-angiogenic properties.^[1] Its primary mechanism of action involves the targeting of key enzymes involved in cell division and blood vessel formation, including Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).^{[1][2]} This dual activity makes **R1498** a compound of interest for the development of novel cancer therapeutics, particularly for solid tumors such as hepatocellular carcinoma (HCC) and gastric cancer (GC).^[1]

Quantitative Inhibitory Activity

R1498 has been evaluated for its inhibitory potency against several key kinases. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of R1498

Target Kinase	Assay Type	IC50 (nM)	Source
Aurora A	Z'-LYTE™ Kinase Assay	23	Zhang et al., 2013
Aurora B	Z'-LYTE™ Kinase Assay	48	Zhang et al., 2013
VEGFR2	Z'-LYTE™ Kinase Assay	30	Zhang et al., 2013

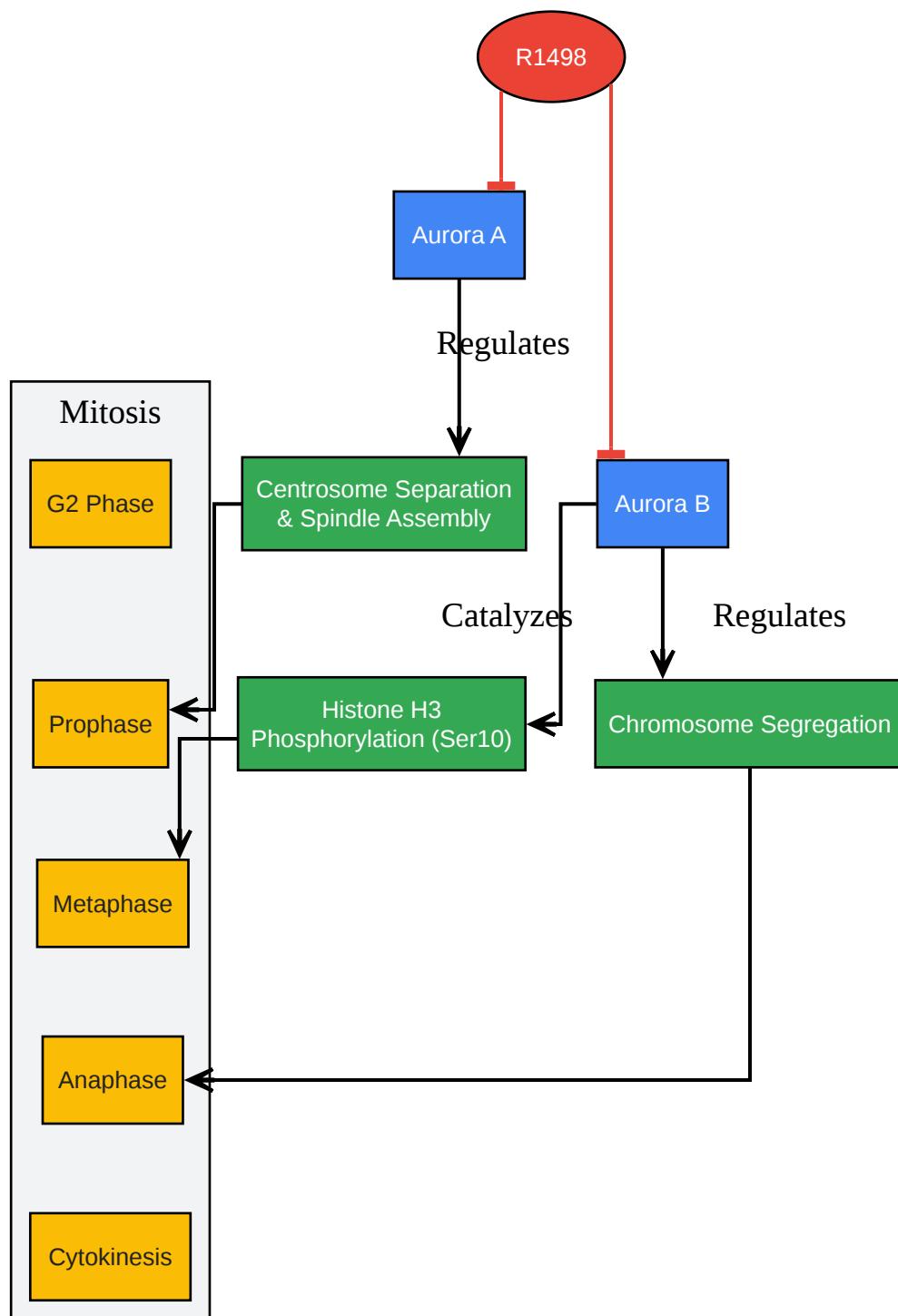
Table 2: In Vitro Anti-proliferative Activity of R1498

Cell Line	Cancer Type	IC50 (μM)	Source
SGC-7901	Gastric Cancer	1.8	Zhang et al., 2013
BGC-823	Gastric Cancer	2.5	Zhang et al., 2013
AGS	Gastric Cancer	3.2	Zhang et al., 2013
MKN-45	Gastric Cancer	4.5	Zhang et al., 2013
BEL-7402	Hepatocellular Carcinoma	1.5	Zhang et al., 2013
Huh7	Hepatocellular Carcinoma	2.1	Zhang et al., 2013
HepG2	Hepatocellular Carcinoma	3.8	Zhang et al., 2013
SMMC-7721	Hepatocellular Carcinoma	2.9	Zhang et al., 2013
HUVEC (VEGF-stimulated)	Endothelial Cells	0.01	Zhang et al., 2013

Signaling Pathways

R1498 exerts its effects by interfering with key signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the Aurora kinase and VEGFR2 signaling pathways

and the points of inhibition by **R1498**.



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Figure 1: Simplified Aurora Kinase Signaling Pathway in Mitosis and Inhibition by R1498.

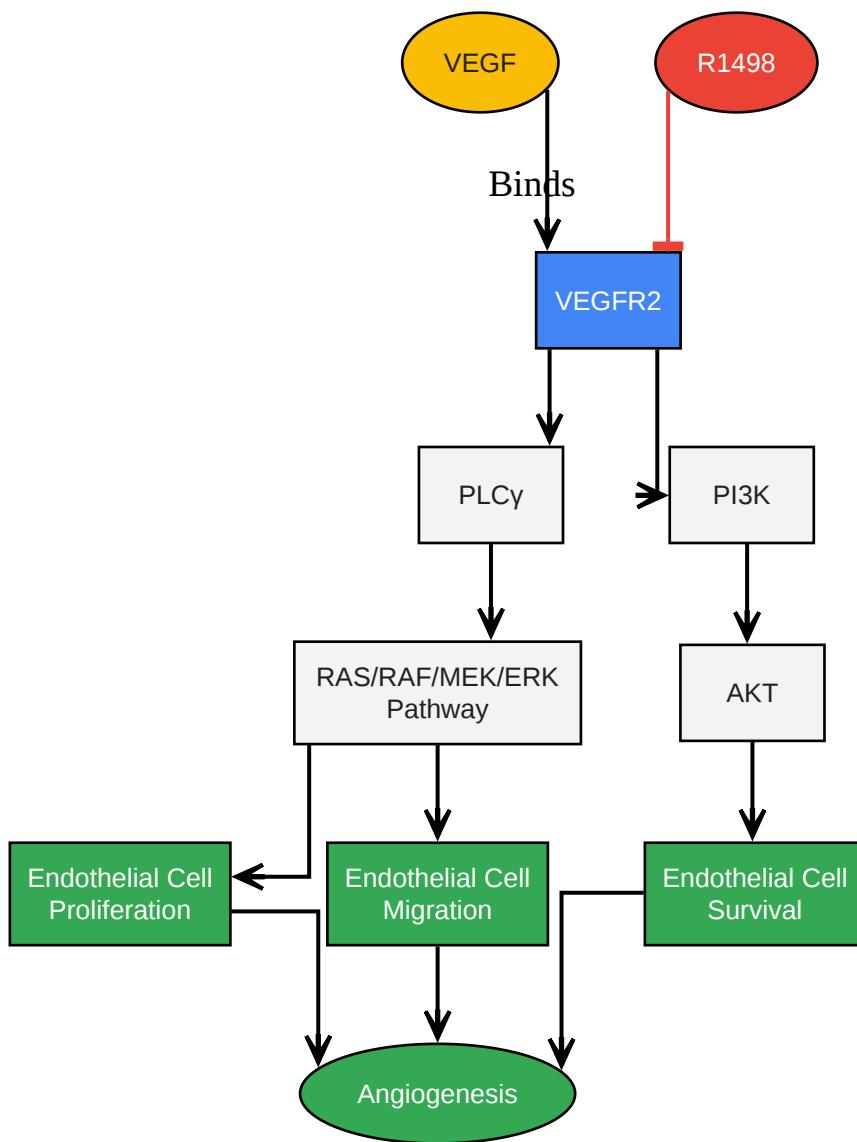
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Figure 2: Simplified VEGFR2 Signaling Pathway in Angiogenesis and Inhibition by **R1498**.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of **R1498**. While specific, proprietary details of the original research protocols are not fully available, these descriptions are based on standard and widely accepted laboratory practices for such assays.

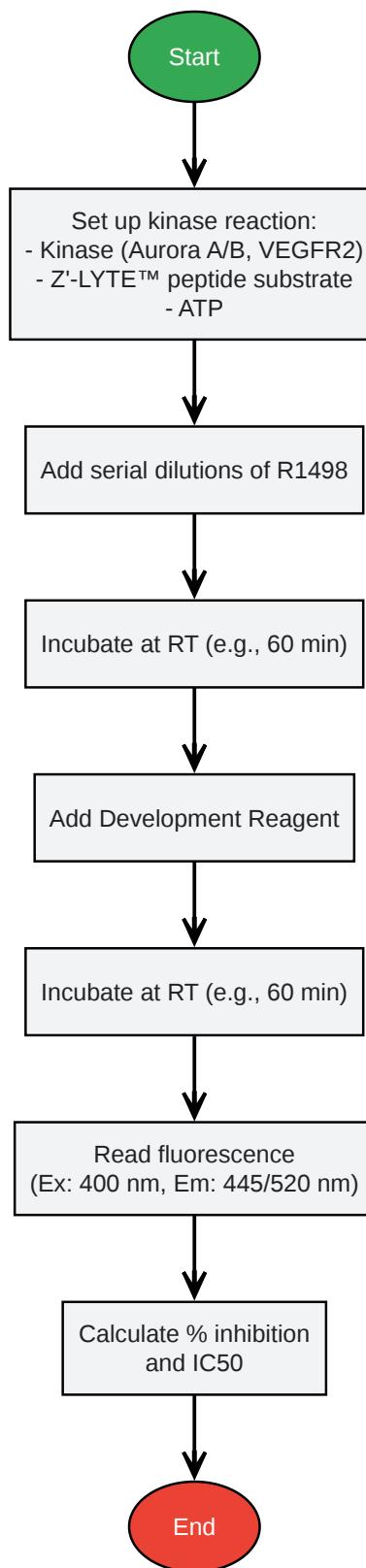
In Vitro Kinase Inhibition Assay (Z'-LYTE™)

The inhibitory activity of **R1498** against Aurora A, Aurora B, and VEGFR2 was determined using the Z'-LYTE™ kinase assay platform. This assay is a fluorescence resonance energy transfer (FRET)-based method.

Principle: The Z'-LYTE™ assay utilizes a synthetic peptide substrate with a FRET pair (a donor and an acceptor fluorophore) at each end. In the absence of kinase activity or in the presence of an inhibitor, the peptide remains unphosphorylated and is cleaved by a development reagent protease. This cleavage separates the FRET pair, leading to a high donor emission signal. When the kinase is active, it phosphorylates the peptide, rendering it resistant to the protease. The FRET pair remains intact, resulting in a high acceptor emission signal. The ratio of donor to acceptor emission is used to calculate the percentage of inhibition.

General Protocol:

- **Reaction Setup:** Kinase reactions are set up in a 384-well plate containing the respective kinase (Aurora A, Aurora B, or VEGFR2), the corresponding Z'-LYTE™ peptide substrate, and ATP at a concentration near the K_m for each enzyme.
- **Inhibitor Addition:** **R1498** is serially diluted and added to the reaction wells. Control wells without inhibitor (0% inhibition) and without kinase (100% inhibition) are included.
- **Incubation:** The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
- **Development:** The development reagent is added to each well, and the plate is incubated for another period (e.g., 60 minutes) to allow for the cleavage of unphosphorylated substrate.
- **Detection:** The fluorescence is read on a microplate reader with excitation at 400 nm and emission detection at 445 nm (donor) and 520 nm (acceptor).
- **Data Analysis:** The emission ratio is calculated, and the percent inhibition is determined. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic model.



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References

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- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
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